molecular formula C26H26N2O7S B3880261 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 5679-64-1

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3880261
CAS No.: 5679-64-1
M. Wt: 510.6 g/mol
InChI Key: NJUWNIJLZBXYHK-MTJSOVHGSA-N
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Description

The compound is a thiazolo[3,2-a]pyrimidine derivative featuring a complex heterocyclic core with multiple substituents: a 3,4-dimethoxyphenyl group at position 5, a 4-hydroxy-3-methoxyphenyl methylidene moiety at position 2, and an ethyl carboxylate group at position 4.

Properties

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7S/c1-6-35-25(31)22-14(2)27-26-28(23(22)16-8-10-18(32-3)20(13-16)34-5)24(30)21(36-26)12-15-7-9-17(29)19(11-15)33-4/h7-13,23,29H,6H2,1-5H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUWNIJLZBXYHK-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with an α-haloketone under basic conditions.

    Fusing the Thiazole and Pyrimidine Rings: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction, often involving a suitable catalyst and heating.

    Introduction of Functional Groups: The methoxy, hydroxy, and carboxylate groups are introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-hydroxy-3-methoxyphenyl group provides both hydrogen bond donors (OH) and acceptors (OCH₃), enhancing solubility compared to the chloro-substituted analogue .

Physicochemical and Bioactivity Comparisons

  • Lipophilicity : Calculated logP values (estimated):
    • Target compound: ~3.2 (due to polar OH and OCH₃ groups).
    • Chloro-substituted analogue : ~4.1 (higher lipophilicity from Cl).
  • Hydrogen Bonding : The target’s 4-hydroxy group forms stronger hydrogen bonds than methoxy or methyl groups, influencing crystal packing and target binding .
  • Bioactivity Trends :
    • Thiazolo-pyrimidines with electron-rich aromatic substituents (e.g., methoxy/hydroxy) show enhanced inhibition of kinases compared to halogenated analogues .
    • Pyrrolo-thiazolo-pyrimidines exhibit broader antimicrobial activity, likely due to increased planar rigidity.

Computational and Experimental Similarity Analysis

  • Tanimoto Coefficients : The target compound shares ~75% similarity with and ~65% with based on Morgan fingerprints, indicating closer structural and functional alignment with chloro-substituted analogues .
  • Murcko Scaffolds : All analogues share the thiazolo-pyrimidine core, but divergent substituents lead to distinct bioactivity clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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